molecular formula C9H14F2N4O2S B13310364 1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B13310364
M. Wt: 280.30 g/mol
InChI Key: OPQMKSSGDVYOLR-UHFFFAOYSA-N
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Description

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is a small-molecule sulfonamide derivative featuring a piperidin-4-yl-substituted pyrazole core. Its molecular formula is C₁₀H₁₄F₂N₄O₂S, with a molecular weight of 300.31 g/mol.

Properties

Molecular Formula

C9H14F2N4O2S

Molecular Weight

280.30 g/mol

IUPAC Name

1,1-difluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C9H14F2N4O2S/c10-9(11)18(16,17)14-7-5-13-15(6-7)8-1-3-12-4-2-8/h5-6,8-9,12,14H,1-4H2

InChI Key

OPQMKSSGDVYOLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the methanesulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Potential as a Protein Kinase Inhibitor

This compound has been studied for its potential as a protein kinase inhibitor, which is crucial in regulating various cellular processes.

Therapeutic Agent Development

Due to its biological activity, 1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide may serve as a lead compound for developing new therapeutic agents. These agents could target specific receptors or enzymes involved in disease pathways.

Research Tool

It can be utilized in research settings to explore the mechanisms of action of similar compounds.

Interaction Studies

Interaction studies have indicated that this compound may interact with various biological targets, including protein kinases and receptors associated with neurological functions. These interactions are essential for understanding its pharmacodynamics and optimizing its therapeutic efficacy.

Structural Analogs and Their Properties

Several compounds share structural similarities with this compound.

Table of Structural Analogs

Compound NameStructure FeaturesUnique Properties
N-[3-(4-pyridin-4-yl)-1H-pyrazol-5-yl]benzene-sulfonamideContains a pyridine instead of piperidineExhibits different receptor binding profiles
N-[2-(ethylamino)pyrimidin-4-yl]-2,5-difluorobenzenesulfonamidePyrimidine ring presentPotentially different therapeutic applications
N-[3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamideTrifluoromethyl group includedEnhanced lipophilicity affecting bioavailability

Mechanism of Action

The mechanism of action of 1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crizotinib (ALK/c-Met Inhibitor)

  • Structure : (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine .
  • Key Similarity : Both compounds share the 1-(piperidin-4-yl)-1H-pyrazol-4-yl group, critical for kinase binding.
  • Key Differences :
    • Crizotinib has a dichloro-fluorophenyl ethoxy group and pyridin-2-amine core, while the target compound replaces these with a difluoro-methanesulfonamide.
    • The sulfonamide in the target compound may enhance hydrogen bonding compared to Crizotinib’s amine .
  • Activity : Crizotinib targets ALK and c-Met kinases, whereas the sulfonamide in the target compound could modulate distinct kinase selectivity.

4-Methyl-N-{1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

  • Structure : Features a trifluoromethyl-benzyl-substituted pyrazole linked to a benzenesulfonamide .
  • Key Similarity : Both compounds have sulfonamide groups attached to pyrazole rings.
  • The difluoro substituents in the target compound may reduce metabolic degradation relative to the trifluoromethyl group .

Nefextinib (Tyrosine Kinase Inhibitor)

  • Structure: 7-(4-Fluoro-2-methoxyphenyl)-6-methyl-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]thieno[3,2-d]pyrimidin-2-amine .
  • Key Similarity : The piperidine-pyrazole group is retained, suggesting shared binding interactions with kinase domains.
  • Key Differences: Nefextinib’s thieno-pyrimidin-amine core likely targets different kinase subfamilies compared to the sulfonamide in the target compound. The methoxy and methyl groups in Nefextinib may enhance lipophilicity, whereas the sulfonamide in the target compound improves polarity .

XMD18-42 and XMD17-51 (Selective Inhibitors)

  • Structure: Contain [1-(piperidin-4-yl)-1H-pyrazol-4-yl]amino groups .
  • Key Similarity : The piperidine-pyrazole pharmacophore is conserved.
  • Key Differences: XMD compounds feature extended aromatic systems (e.g., naphtho-pyrimido-diazepinone), while the target compound’s simplicity may enhance bioavailability.

PDB 4IWD Ligand (c-Met Inhibitor)

  • Structure : 1-{5-Oxo-3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl}-N-(pyridin-2-ylmethyl)methanesulfonamide .
  • Key Similarity : Both compounds utilize methanesulfonamide and piperidine-pyrazole motifs.
  • Key Differences :
    • The benzo-cyclohepta-pyridine core in 4IWD’s ligand enables polycyclic interactions, whereas the target compound’s smaller structure may favor different binding pockets.
    • The difluoro substituents in the target compound could reduce off-target effects compared to the pyridin-2-ylmethyl group .

Structural and Functional Analysis

Role of Piperidine-Pyrazole Motif

  • This group is a hallmark of kinase inhibitors, enabling hydrogen bonding with kinase hinge regions. The piperidine’s basic nitrogen may stabilize protonation in acidic environments (e.g., tumor microenvironments) .

Impact of Difluoro-Methanesulfonamide

  • The sulfonamide enhances hydrogen-bonding capacity, critical for ATP-binding pocket interactions .

Comparative Pharmacokinetics

  • Piperidine-containing analogs (e.g., Crizotinib, Nefextinib) exhibit moderate-to-high oral bioavailability. The target compound’s sulfonamide may reduce CYP450-mediated metabolism, extending half-life .

Biological Activity

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2N4O2SC_{10}H_{12}F_2N_4O_2S, with a molecular weight of approximately 298.29 g/mol. The structure includes a piperidine ring and a pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure exhibit various biological activities. Here are some key findings related to the biological effects of this compound:

Anticancer Activity

Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could enhance the cytotoxic effects of standard chemotherapy agents like doxorubicin through synergistic mechanisms .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely documented. In particular, compounds with similar structures have demonstrated significant activity against various bacterial strains. For example, antibacterial assays showed moderate to strong inhibition against pathogens such as Salmonella typhi and Staphylococcus aureus . The presence of the sulfonamide group may contribute to this activity by interfering with bacterial folic acid synthesis.

Enzyme Inhibition

Enzyme inhibition studies have revealed that pyrazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. Inhibitors like this compound could have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in MCF-7 and MDA-MB-231 cells
AntimicrobialModerate inhibition against S. typhi
Enzyme InhibitionStrong AChE inhibition

Case Studies

Case Study 1: Anticancer Synergy
In a study evaluating the combination of this compound with doxorubicin on breast cancer cells, researchers observed enhanced cytotoxicity compared to doxorubicin alone. This suggests that the compound may enhance the efficacy of existing chemotherapeutic agents through synergistic interactions.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various pyrazole derivatives showed that those containing the piperidine and sulfonamide functionalities exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide?

The synthesis typically involves multi-step pathways, including:

  • Pyrazole Core Formation : Cyclization of hydrazines with 1,3-diketones under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
  • Difluoromethylation : Introduction of the difluoromethyl group using reagents like difluoromethyl sulfonates or halides .
  • Sulfonamide Coupling : Reacting the pyrazole intermediate with methanesulfonyl chloride in anhydrous solvents (e.g., DMF) under inert atmospheres .
    Key Parameters : Temperature (60–100°C), solvent polarity, and reaction time (12–24 hrs) significantly impact yield and purity. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 8.2 ppm for pyrazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 318.08) .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding interactions in the solid state .
    Combined use of these techniques ensures structural fidelity and batch consistency.

Q. How can solubility challenges be addressed for in vitro assays?

  • Salt Formation : Hydrochloride salts (e.g., converting the free base with HCl in ethanol) enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based carriers to maintain stability in biological buffers .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cellular Viability : MTT/XTT assays in cancer cell lines (e.g., HCT-116 or HeLa) to evaluate cytotoxicity .
    Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine) are critical for reliability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substitution Patterns : Synthesize analogs with varied substituents on the pyrazole (e.g., -CF₃, -OCH₃) and piperidine (e.g., methyl, benzyl) moieties .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for targets like kinases or GPCRs .
  • Functional Assays : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., sulfonamide group for hydrogen bonding) .

Q. How should contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

  • Standardized Protocols : Ensure consistent assay conditions (pH, temperature, cell passage number) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream pathway modulation .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., batch-to-batch compound variability) .

Q. What computational strategies predict metabolic stability and toxicity?

  • ADME Modeling : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and BBB permeability .
  • Toxicity Profiling : Use ProTox-II to assess hepatotoxicity and hERG channel inhibition risks .
  • Metabolite Identification : LC-MS/MS detects major Phase I/II metabolites in microsomal incubations (human/rat liver S9 fractions) .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Formulation : Nanoemulsions or PEGylation improve plasma half-life .
  • Dosing Routes : Intravenous (IV) for bioavailability studies; oral gavage for efficacy models .
  • PK Parameters : Calculate AUC, Cmax, and t½ using non-compartmental analysis (WinNonlin) .

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